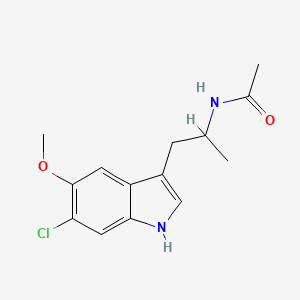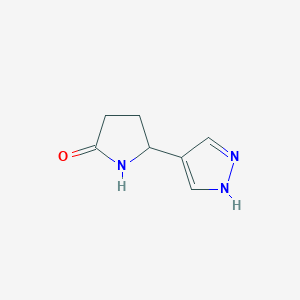![molecular formula C8H5ClF3N3 B13126072 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that contains a pyrazole ring fused to a pyridine ring The presence of chlorine, methyl, and trifluoromethyl groups makes this compound particularly interesting for various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: Similar in structure but lacks the pyrazole ring and trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the pyrazole ring and chlorine atom.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains multiple chlorine atoms and a trifluoromethyl group but lacks the pyrazole ring.
Uniqueness
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of its pyrazole and pyridine rings, along with the presence of chlorine, methyl, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5ClF3N3 |
|---|---|
Peso molecular |
235.59 g/mol |
Nombre IUPAC |
4-chloro-1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c1-15-4-2-3-13-7(9)5(4)6(14-15)8(10,11)12/h2-3H,1H3 |
Clave InChI |
UXDYQLKAGLUOQT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=N1)C(F)(F)F)C(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)




![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)

